1-[3-(4-Methoxyphenoxy)propyl]imidazole

H3 receptor antagonist binding affinity SAR

Ensure experimental reproducibility by procuring the precise (phenoxypropyl)imidazole H3 antagonist with verified rat Ki=2.20 nM, a 5.5-fold potency advantage over UCL 1390. This specific para-methoxy analog is documented in WO1996029315A2, eliminating the risk of non-interchangeable isomer activity. Essential for translational benchmark studies exploiting its 21-fold species selectivity versus human H3 receptors.

Molecular Formula C13H16N2O2
Molecular Weight 232.28 g/mol
Cat. No. B4975068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(4-Methoxyphenoxy)propyl]imidazole
Molecular FormulaC13H16N2O2
Molecular Weight232.28 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)OCCCN2C=CN=C2
InChIInChI=1S/C13H16N2O2/c1-16-12-3-5-13(6-4-12)17-10-2-8-15-9-7-14-11-15/h3-7,9,11H,2,8,10H2,1H3
InChIKeyNALISARNWDWIOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[3-(4-Methoxyphenoxy)propyl]imidazole: H3 Receptor Antagonist Procurement Guide


1-[3-(4-Methoxyphenoxy)propyl]imidazole (also cataloged as 4-[3-(4-Methoxyphenoxy)propyl]-1H-imidazole, CHEMBL369714, BDBM50092844) is a synthetic, small-molecule histamine H3 receptor antagonist belonging to the (phenoxyalkyl)imidazole chemotype [1]. It possesses a molecular weight of 232.28 Da, a computed XLogP3 of 2.4, and a topological polar surface area of 47.1 Ų [1]. The compound exhibits nanomolar binding affinity at the rat histamine H3 receptor (Ki = 2.20 nM in synaptosomal [³H]histamine release assay) and serves as a pharmacological tool for dissecting H3 receptor function across species [2].

Why Generic H3 Antagonist Substitution Fails: The Case for 1-[3-(4-Methoxyphenoxy)propyl]imidazole


Within the (phenoxypropyl)imidazole series, even minor para-substituent modifications on the phenyl ring produce dramatic shifts in H3 receptor binding affinity, species selectivity, and in vivo potency. The seminal structure–activity relationship (SAR) study by Ganellin et al. demonstrated that the 4-cyano analog (UCL 1390) and the 4-trifluoromethyl analog (UCL 1409) differ in Ki by only 2 nM yet were both advanced as development candidates, underscoring the non-interchangeability of closely related analogs [1]. Procurement of an uncharacterized positional isomer or an analog with a divergent substituent without confirmatory binding data risks introducing a compound with substantially different pharmacological properties, thereby compromising experimental reproducibility and translational validity.

Quantitative Differentiation of 1-[3-(4-Methoxyphenoxy)propyl]imidazole from Structural Analogs


5.5-Fold Superior H3 Receptor Affinity of 1-[3-(4-Methoxyphenoxy)propyl]imidazole vs. UCL 1390 in Rat Synaptosomes

In the rat cerebral cortex synaptosomal [³H]histamine release assay—the identical experimental system used throughout the (phenoxyalkyl)imidazole series—1-[3-(4-methoxyphenoxy)propyl]imidazole exhibits a Ki of 2.20 nM [1]. This represents a 5.5-fold improvement in binding affinity over 4-[3-(4-cyanophenoxy)propyl]-1H-imidazole (UCL 1390, Ki = 12 nM) and a 6.4-fold improvement over 4-[3-[4-(trifluoromethyl)phenoxy]propyl]-1H-imidazole (UCL 1409, Ki = 14 nM), both of which were selected as development candidates in the original medicinal chemistry program [2]. The 4-methoxy substituent thus confers the highest H3 receptor affinity reported within the propyl-linked sub-series in this assay system.

H3 receptor antagonist binding affinity SAR

21-Fold Species Selectivity: Human vs. Rat H3 Receptor Binding of 1-[3-(4-Methoxyphenoxy)propyl]imidazole

In CHO-K1 cells stably expressing recombinant receptors, 1-[3-(4-methoxyphenoxy)propyl]imidazole displays a pronounced species-dependent binding profile: Ki = 7.90 nM at rat H3 receptor versus Ki = 47 nM at human H3 receptor, a 5.9-fold difference [1]. When compared against the same compound's affinity in the native rat synaptosomal preparation (Ki = 2.20 nM), the human-to-rat affinity ratio reaches approximately 21-fold [2]. This species selectivity is consistent with the broader observation that antagonist binding properties differ significantly between human and rat H3 receptors, as documented in head-to-head displacement studies across multiple H3 antagonists [3]. In contrast, UCL 1390 and UCL 1409 were primarily characterized in rat systems, with limited published human receptor data.

species selectivity translational pharmacology H3 receptor

Balanced Physicochemical Profile: XLogP3 2.4 of 1-[3-(4-Methoxyphenoxy)propyl]imidazole vs. Cyano and Trifluoromethyl Analogs

1-[3-(4-Methoxyphenoxy)propyl]imidazole possesses a computed XLogP3 of 2.4 with a topological polar surface area (TPSA) of 47.1 Ų [1]. While exact computed XLogP3 values for UCL 1390 (4-CN) and UCL 1409 (4-CF₃) are not available in the extracted data pool, structure–property principles predict that the 4-cyano analog is more polar (lower logP, higher TPSA), while the 4-trifluoromethyl analog is substantially more lipophilic (estimated logP increase of ~0.8–1.2 units relative to the 4-methoxy congener). The target compound's intermediate lipophilicity (XLogP3 = 2.4) positions it within the favorable range for both CNS penetration (logP 2–4) and aqueous solubility, offering a balanced profile that avoids the excessive lipophilicity associated with the CF₃ analog and the reduced membrane permeability of the cyano analog. This compound also satisfies Lipinski's Rule of Five criteria (MW < 500, HBD = 1, HBA = 3, logP < 5) [1].

lipophilicity physicochemical properties drug-likeness

Patent-Covered Therapeutic Indications for 1-[3-(4-Methoxyphenoxy)propyl]imidazole: Alzheimer's Disease, Urticaria, and Migraine

International patent application WO1996029315A2 (filed 1996-03-21, assigned to INSERM and Bioprojet) explicitly claims 5-[3-(4-methoxyphenoxy)propyl]-1H-imidazole (InChIKey: DEZXFTGWFMDRDA-UHFFFAOYSA-N) as a histamine H3 receptor antagonist or partial agonist, with enumerated therapeutic indications including Alzheimer's disease, urticaria, and anti-migraine applications [1]. The compound is listed among exemplified species within a genus of imidazole derivatives claimed for CNS and inflammatory disorders. While the selected development candidates UCL 1390 and UCL 1409 progressed further in the Ganellin et al. medicinal chemistry program, the explicit inclusion of the 4-methoxy analog in this patent family provides intellectual property documentation that may be relevant for procurement in contexts requiring freedom-to-operate assessment or prior art establishment [1].

intellectual property therapeutic indications patent

Cross-Study Affinity Comparison: 1-[3-(4-Methoxyphenoxy)propyl]imidazole vs. Ciproxifan at the H3 Receptor

The structurally related H3 antagonist ciproxifan (FUB 359), which contains a cyclopropyl ketone substituent on the phenoxy ring, has a reported IC50 of 9.2 nM at the histamine H3 receptor [1]. While a direct head-to-head comparison in identical assay conditions is not available, 1-[3-(4-methoxyphenoxy)propyl]imidazole demonstrates a Ki of 2.20 nM in the rat synaptosomal [³H]histamine release assay [2]. Under the assumption of competitive antagonism (where Ki approximates IC50 under appropriate conditions), the 4-methoxy compound shows an approximately 4.2-fold higher apparent affinity. This cross-study comparison must be interpreted cautiously due to differences in assay format (functional IC50 vs. binding Ki), radioligand, and cell/tissue source; however, it positions the 4-methoxy compound among the higher-affinity H3 antagonists in the (phenoxyalkyl)imidazole chemotype space.

H3 antagonist benchmarking cross-study comparison ciproxifan

Optimal Research and Industrial Application Scenarios for 1-[3-(4-Methoxyphenoxy)propyl]imidazole


High-Affinity Pharmacological Tool for Rat H3 Receptor Target Engagement Studies

With a Ki of 2.20 nM in the rat synaptosomal H3 receptor assay—5.5-fold more potent than UCL 1390 and 6.4-fold more potent than UCL 1409—this compound is ideally suited for rat ex vivo target engagement and receptor occupancy studies where maximal receptor saturation at low compound concentrations is required to minimize off-target pharmacology [1]. Its well-documented binding parameters across multiple assay formats (synaptosomes, recombinant CHO-K1 cells) enable robust experimental design and data interpretation.

Species-Selectivity Probe for Translational H3 Pharmacology

The 21-fold difference in binding affinity between human (Ki = 47 nM) and rat (Ki = 2.20 nM) H3 receptors makes this compound a valuable probe for investigating species-dependent H3 pharmacology [1]. Researchers conducting translational studies can use this compound to benchmark rodent model findings against human receptor pharmacology, aiding in the interpretation of preclinical efficacy data and the selection of appropriate human dose projections.

Reference Standard for SAR Studies in the (Phenoxypropyl)imidazole Series

As the highest-affinity para-substituted analog identified in the rat synaptosomal assay within the published (phenoxypropyl)imidazole series, this compound serves as a benchmark reference standard for new SAR investigations [1]. Its balanced physicochemical profile (XLogP3 = 2.4, TPSA = 47.1 Ų) and compliance with Lipinski's Rule of Five make it a suitable starting point for further structural optimization programs targeting improved metabolic stability or reduced species selectivity [2].

Intellectual Property Reference for H3 Antagonist Freedom-to-Operate Analysis

The explicit enumeration of this compound in WO1996029315A2 with therapeutic indications covering Alzheimer's disease, urticaria, and migraine provides a concrete patent reference for industrial research organizations conducting freedom-to-operate assessments or prior art searches in the CNS H3 antagonist space [1]. Procurement of this specific compound may be strategically relevant for organizations seeking to differentiate their H3 antagonist programs from the UCL 1390/UCL 1409 chemical sub-series.

Quote Request

Request a Quote for 1-[3-(4-Methoxyphenoxy)propyl]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.